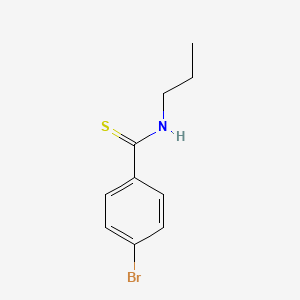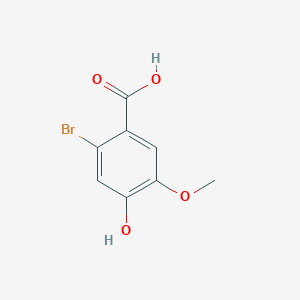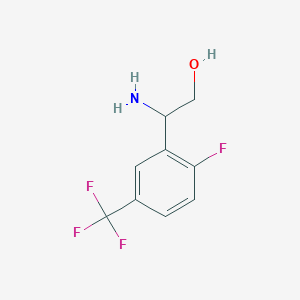
3-Azido-5-bromobenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-5-bromobenzoic acid: is an organic compound with the molecular formula C7H4BrN3O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by an azido group (N3) and a bromine atom (Br), respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-5-bromobenzoic acid typically involves the following steps:
Bromination: The starting material, benzoic acid, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Azidation: The brominated benzoic acid is then subjected to azidation to introduce the azido group at the 3-position. This can be done using sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Industrial Production Methods: Industrial production of 3-Azido-5-bromobenzoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The azido group in 3-Azido-5-bromobenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2, Pd/C).
Oxidation Reactions: The bromine atom can participate in oxidation reactions, forming various brominated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2, Pd/C).
Oxidation: Bromine (Br2), iron (Fe), aluminum bromide (AlBr3).
Major Products:
Substitution Products: Amino derivatives, thiol derivatives.
Reduction Products: Amino derivatives.
Oxidation Products: Brominated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Azido-5-bromobenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various azido and brominated compounds, which are valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and materials.
Biology: In biological research, 3-Azido-5-bromobenzoic acid is used in the study of enzyme mechanisms and protein labeling. The azido group can be selectively introduced into biomolecules, allowing for bioorthogonal reactions and click chemistry applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of novel drugs. Its azido group can be used for the synthesis of bioactive molecules, including antiviral and anticancer agents.
Industry: In the industrial sector, 3-Azido-5-bromobenzoic acid is used in the production of specialty chemicals and advanced materials. It is employed in the synthesis of polymers, dyes, and other functional materials.
Mecanismo De Acción
The mechanism of action of 3-Azido-5-bromobenzoic acid depends on its chemical reactivity and the specific context in which it is used. The azido group is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and click chemistry. In biological systems, the azido group can be used to label proteins and other biomolecules, enabling the study of molecular interactions and pathways.
Comparación Con Compuestos Similares
3-Amino-5-bromobenzoic acid: Similar structure but with an amino group instead of an azido group.
3-Bromo-5-nitrobenzoic acid: Similar structure but with a nitro group instead of an azido group.
3-Azido-4-bromobenzoic acid: Similar structure but with the bromine atom at the 4-position instead of the 5-position.
Uniqueness: 3-Azido-5-bromobenzoic acid is unique due to the presence of both an azido group and a bromine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and versatility, making it valuable for a wide range of applications in synthetic chemistry, biological research, and industrial processes.
Propiedades
Fórmula molecular |
C7H4BrN3O2 |
|---|---|
Peso molecular |
242.03 g/mol |
Nombre IUPAC |
3-azido-5-bromobenzoic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4(7(12)13)2-6(3-5)10-11-9/h1-3H,(H,12,13) |
Clave InChI |
IRZKYMIDJIWCIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N=[N+]=[N-])Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


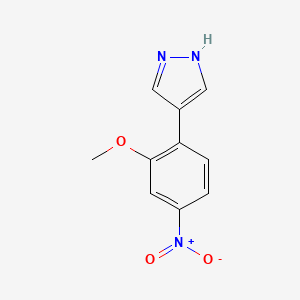
![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)
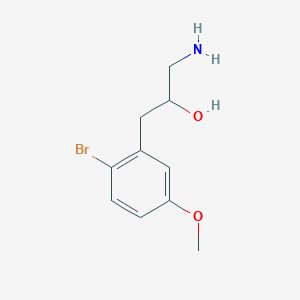
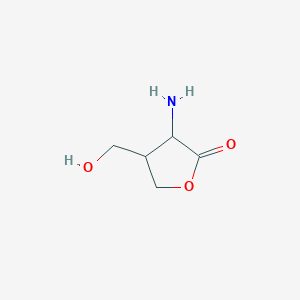



![3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid](/img/structure/B13580396.png)
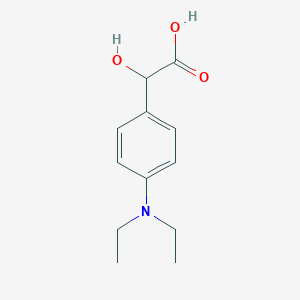
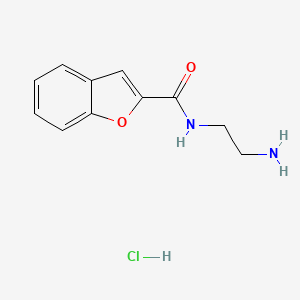
![6'-Fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide](/img/structure/B13580413.png)
